molecular formula C12H13BrN2O B2610079 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide CAS No. 1445587-07-4

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide

Cat. No.: B2610079
CAS No.: 1445587-07-4
M. Wt: 281.153
InChI Key: HTMMTOYMVOLPSD-UHFFFAOYSA-N
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Description

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide is a synthetic organic compound characterized by the presence of a bromine atom, a pyridine ring, and carboxamide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide typically involves the reaction of 6-bromopyridine-2-carboxylic acid with N,N-bis(prop-2-en-1-yl)amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the reproducibility and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the pyridine ring can participate in binding interactions with proteins or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide
  • 6-fluoro-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide
  • 6-iodo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide

Uniqueness

6-bromo-N,N-bis(prop-2-en-1-yl)pyridine-2-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties

Properties

IUPAC Name

6-bromo-N,N-bis(prop-2-enyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O/c1-3-8-15(9-4-2)12(16)10-6-5-7-11(13)14-10/h3-7H,1-2,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMMTOYMVOLPSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1=NC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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